molecular formula C14H23NO4 B8186210 cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester

cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester

Cat. No.: B8186210
M. Wt: 269.34 g/mol
InChI Key: CPLPZQLLSROGLK-MNOVXSKESA-N
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Description

cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester (C₁₄H₂₃NO₄, MW 269.34) is a stereoisomeric compound featuring a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group and an ethyl ester moiety in the cis configuration. The Boc group serves as a protective agent for the amine functionality, enabling its use in multi-step organic syntheses, particularly in pharmaceutical intermediates where stereochemical control is critical .

Properties

IUPAC Name

ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPZQLLSROGLK-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC=C[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with various biological targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester

The trans isomer (CAS: 1306748-36-6) is structurally identical to the cis compound but differs in the relative positions of the Boc-amino and ethyl ester groups on the cyclohexene ring. Key distinctions include:

Property cis-Isomer (Inferred) trans-Isomer ()
Stereochemistry Boc and ester groups on the same face Boc and ester groups on opposite faces
Solubility Likely higher polarity due to cis groups Lower polarity, potentially less soluble
Synthetic Accessibility May require chiral resolution techniques Commercially available (In Stock)
Reactivity Potential steric hindrance in reactions More favorable packing for crystallization

The trans isomer’s commercial availability suggests established synthetic protocols, whereas the cis variant may necessitate specialized methods for stereochemical control.

Comparison with Simple Ethyl Esters (e.g., Propionic Acid Ethyl Ester)

Simpler ethyl esters, such as propionic acid ethyl ester and butyric acid ethyl ester, are studied in electrochemical applications (e.g., as electrolyte additives) due to their volatility and solvent properties . In contrast, the cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester’s complex structure confers distinct characteristics:

  • Functionality: The Boc-amino and cyclohexene groups introduce sites for hydrogen bonding and stereoselective reactions, making the cis compound more suitable for pharmaceutical synthesis than electrochemical uses .
  • Stability : The bulky Boc group and rigid cyclohexene ring may reduce volatility compared to linear esters.
  • Applications : While simple esters enhance cell capacity in electrolytes , the cis compound’s utility lies in chiral intermediate synthesis, where spatial arrangement dictates biological activity.

Comparison with Other Cyclohexene Derivatives

Cyclohexene-based compounds, such as 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole (Compound 5c), highlight the role of NMR for structural elucidation . Though unrelated functionally, such analogs underscore the importance of advanced analytical techniques (e.g., ¹H/¹³C NMR) in characterizing stereoisomers like the cis- and trans-5-Boc-amino derivatives.

Research Findings and Implications

  • Synthetic Challenges : The cis isomer’s synthesis likely demands enantioselective catalysis or resolution methods, unlike the trans variant .
  • Biological Relevance : The cis configuration could influence receptor binding in drug candidates, underscoring the need for stereochemical precision.

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